

chemical structure and properties of noribogaine HCl

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Compound of Interest

Compound Name: Noribogaine hydrochloride

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Noribogaine HCl: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noribogaine, the primary active metabolite of the psychoactive alkaloid ibogaine, is a compound of significant interest for its potential therapeutic applications, particularly in the treatment of substance use disorders. Unlike its parent compound, noribogaine is generally considered non-hallucinogenic at therapeutic doses. Its complex pharmacological profile, characterized by interactions with multiple neurotransmitter systems and its influence on neurotrophic factor expression, presents a unique mechanism of action. This technical guide provides a detailed examination of the chemical structure, physicochemical properties, pharmacology, and relevant experimental protocols for **noribogaine hydrochloride** (HCl). Quantitative data are presented in structured tables for clarity, and key molecular pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this promising therapeutic agent.

Chemical Structure and Physicochemical Properties

Noribogaine, chemically known as 12-hydroxyibogamine or O-desmethylibogaine, is an indole alkaloid. It is formed in the body through the O-demethylation of ibogaine, a reaction primarily

catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme.[1] The hydrochloride salt form of noribogaine enhances its stability and solubility for research and formulation purposes.[2]

The key physicochemical properties of noribogaine and its HCl salt are summarized in the table below.

Property	Value
Chemical Formula	C ₁₉ H ₂₄ N ₂ O (free base) C ₁₉ H ₂₅ ClN ₂ O (HCl salt) [2][3]
Molecular Weight	296.41 g/mol (free base)[4] 332.87 g/mol (HCl salt)[2][3]
IUPAC Name	(1R,15R,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.0 ^{2,10} .0 ^{4,9} .0 ^{13,18}]nonadeca-2(10),4(9),5,7-tetraen-7-ol hydrochloride[1]
CAS Number	481-88-9 (free base) 110514-35-7 (HCl salt)
Appearance	White solid[2]
Solubility	Noribogaine HCl: - Saline: 32 mg/mL[5] - Water: 1-4 mg/mL[6] Noribogaine (base): - DMSO: Sparingly soluble (1-10 mg/mL)[7][8]
Storage Conditions	-20°C for long-term storage (months to years)[3] [8]

Pharmacology and Mechanism of Action

Noribogaine exhibits a complex, multi-target pharmacology that is distinct from its parent compound, ibogaine. Its anti-addictive properties are believed to stem from a combination of effects on opioid and serotonin systems, as well as the upregulation of key neurotrophic factors.

Receptor Binding Profile

Noribogaine interacts with a variety of receptors and transporters. Notably, it displays a higher affinity for opioid receptors than ibogaine.[9] The binding affinities (K_i) and inhibitory

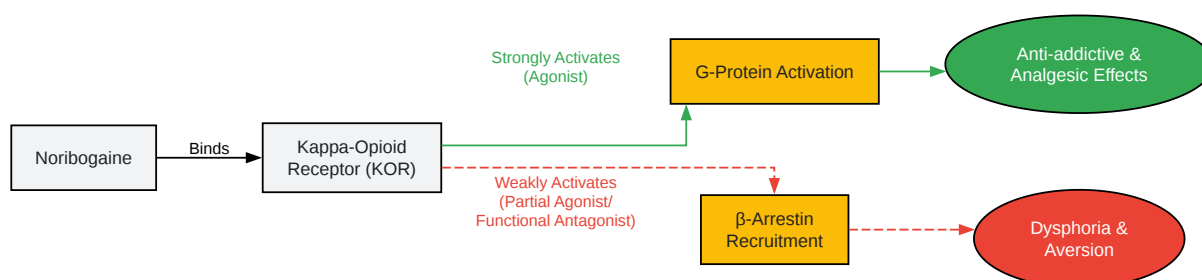
concentrations (IC50) for key targets are summarized below.

Target	Ligand/Assay	Ki (nM)	IC50 (nM)	Species
Opioid Receptors				
κ-Opioid Receptor (KOR)	[³ H]U69,593	960 ± 80[1][9]	Bovine	
μ-Opioid Receptor (MOR)	[³ H]DAMGO	2660 ± 620[1][9]	Rat	
δ-Opioid Receptor (DOR)	[³ H]DPDPE	24720 ± 2260[1][9]	Rat	
Monoamine Transporters				
Serotonin Transporter (SERT)	[¹²⁵ I]RTI-55	40.7 ± 11.6[7]	180[10]	Human
Dopamine Transporter (DAT)	2050[2]	6760[2]	Human	
Norepinephrine Transporter (NET)	39000[2]	Bovine		
Other Targets				
NMDA Receptor	Weak Antagonist[2]			
Sigma-2 (σ ₂) Receptor	No significant binding[1][2]			
hERG Potassium Channel	1960[2]	2860[2]	Human	

Biased Agonism at the Kappa-Opioid Receptor

A key feature of noribogaine's pharmacology is its biased agonism at the kappa-opioid receptor (KOR). It preferentially activates the G-protein signaling pathway while only weakly engaging the β -arrestin pathway.[1][5] This is significant because the β -arrestin pathway is associated with the dysphoric and aversive effects of other KOR agonists.[2][5] Noribogaine's bias may therefore contribute to its therapeutic potential without producing these undesirable side effects.[5]

- G-protein pathway activation (GDP-GTP exchange): EC₅₀ = 9 μ M (75% efficacy of dynorphin A).[2][5]
- β -arrestin pathway recruitment: 12% efficacy of dynorphin A.[2][5]
- Functional antagonism of β -arrestin pathway: IC₅₀ = 1 μ M.[2][5]



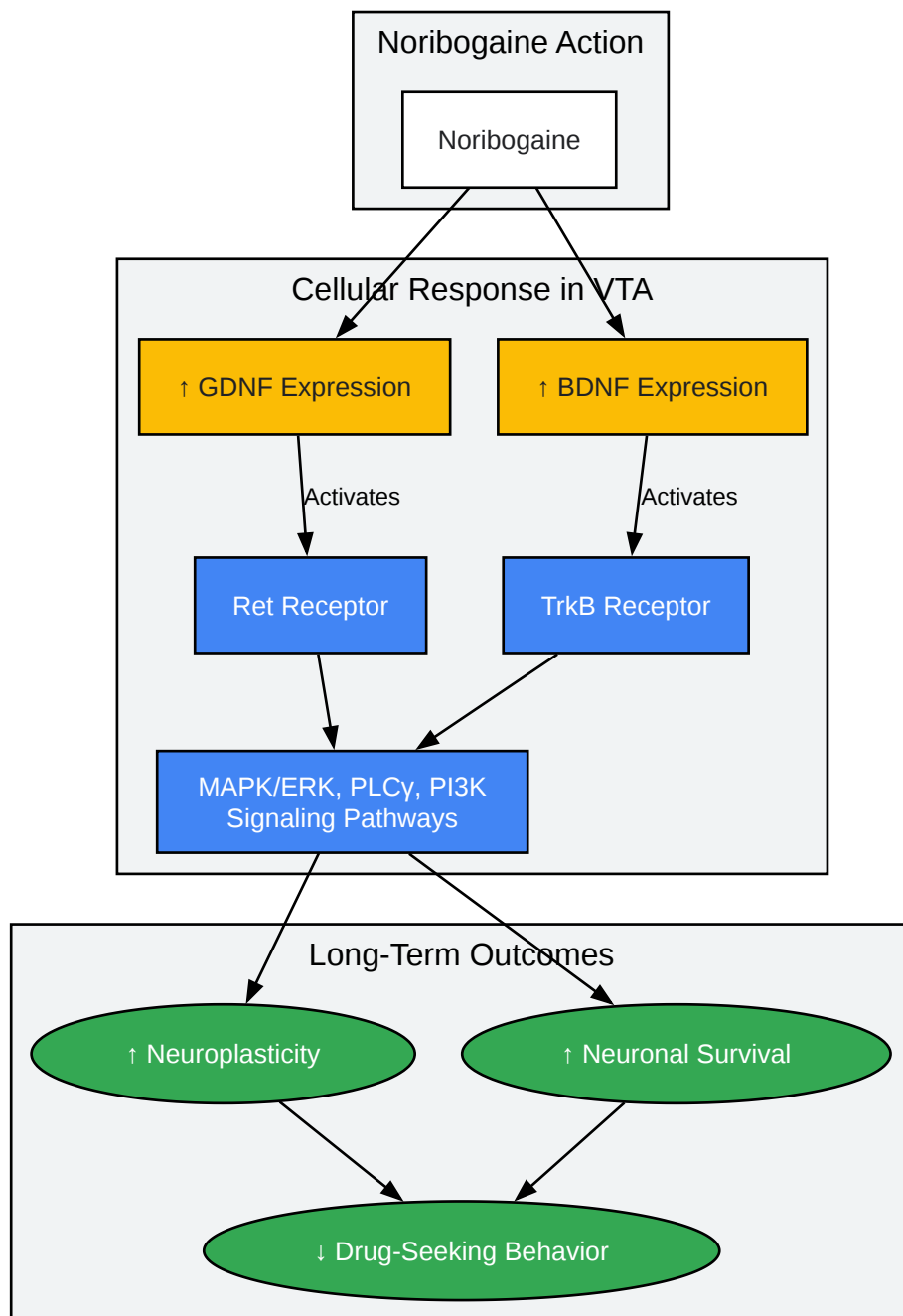
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Noribogaine's biased agonism at the KOR.

Modulation of Neurotrophic Factors

Noribogaine and its parent compound, ibogaine, have been shown to increase the expression of crucial neurotrophic factors, including Glial Cell Line-Derived Neurotrophic Factor (GDNF) and Brain-Derived Neurotrophic Factor (BDNF), particularly in the ventral tegmental area (VTA).[1][6][11] These proteins are vital for neuronal survival, growth, and synaptic plasticity. The upregulation of GDNF is thought to trigger a positive autoregulatory loop, contributing to the long-lasting anti-addictive effects of noribogaine.[1][12] This neurotrophic activity may help reverse the neuroadaptations associated with chronic drug use.[6] The signaling cascade

involves the activation of the Ret receptor for GDNF and the TrkB receptor for BDNF, which in turn initiate downstream pathways like MAPK/ERK, PLC γ , and PI3K.[11][13]



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Noribogaine-induced neurotrophic factor signaling.

Pharmacokinetics

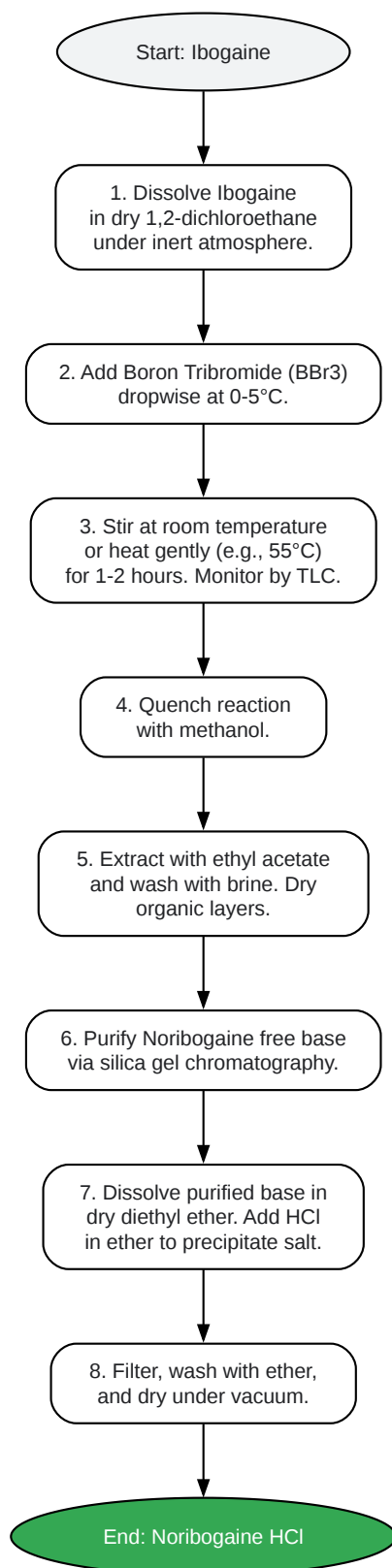
Clinical studies in healthy volunteers have provided initial data on the pharmacokinetic profile of noribogaine HCl.

Parameter	Value	Notes
Absorption (Tmax)	2-3 hours (oral)[4]	Rapidly absorbed following oral administration.
Elimination Half-life ($t_{1/2}$)	28-49 hours[4]	Demonstrates slow elimination, contributing to its long-lasting effects.
Volume of Distribution (Vd)	1417-3086 L[4]	High, indicating extensive distribution into tissues.
Brain Penetration	High[2]	The compound is lipophilic and readily crosses the blood-brain barrier.

Experimental Protocols

Synthesis of Noribogaine HCl from Ibogaine

The most common method for preparing noribogaine is through the O-demethylation of ibogaine.[14][15]



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Workflow for the synthesis of Noribogaine HCl.

Methodology:

- **Reaction Setup:** Ibogaine is dissolved in a dry, inert solvent such as 1,2-dichloroethane or methylene chloride under an argon or nitrogen atmosphere.[\[14\]](#)[\[15\]](#)
- **Demethylation:** A demethylating agent, typically boron tribromide (BBr_3), is added dropwise to the solution, often at a reduced temperature ($0-5^\circ\text{C}$) to control the reaction rate. The mixture is then allowed to warm to room temperature or heated gently (e.g., 55°C) and stirred for 1-2 hours.[\[14\]](#) The reaction progress is monitored by thin-layer chromatography (TLC).
- **Quenching:** The reaction is carefully quenched by the slow addition of methanol to neutralize excess BBr_3 .[\[14\]](#)
- **Extraction and Isolation:** The crude product is worked up using standard liquid-liquid extraction techniques, typically involving an organic solvent like ethyl acetate and washes with water or brine. The organic layers are combined, dried over an anhydrous salt (e.g., Na_2SO_4), and concentrated under reduced pressure to yield crude noribogaine free base.
- **Purification:** The crude free base is purified using column chromatography on silica gel.[\[15\]](#)
- **Salt Formation:** The purified noribogaine free base is dissolved in a dry solvent like diethyl ether. A solution of hydrogen chloride in ether is then added, causing noribogaine HCl to precipitate as a white solid.[\[14\]](#)
- **Final Product:** The precipitated salt is collected by filtration, washed with fresh dry ether, and dried under vacuum to yield pure noribogaine HCl.[\[14\]](#)

Radioligand Binding Assay for Opioid Receptors

This protocol provides a general framework for determining the binding affinity of noribogaine HCl at opioid receptors.[\[9\]](#)[\[16\]](#)

Materials:

- **Membrane Preparations:** Brain tissue (e.g., rat or bovine cerebral cortex) or cell lines expressing the opioid receptor of interest (e.g., CHO-hMOR).

- Radioligands:
 - μ -opioid receptor: [^3H]DAMGO
 - κ -opioid receptor: [^3H]U69,593
 - δ -opioid receptor: [^3H]DPDPE
- Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
- Non-specific Binding Control: Naloxone (10 μM).
- Test Compound: Noribogaine HCl dissolved in assay buffer across a range of concentrations.
- Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

- Incubation: In assay tubes, combine the membrane preparation, radioligand at a concentration near its K_d , and varying concentrations of noribogaine HCl (or buffer for total binding, or naloxone for non-specific binding).
- Equilibration: Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
- Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition of specific binding against the logarithm of the noribogaine concentration. Determine the IC_{50} value (the concentration of noribogaine that inhibits 50% of specific binding) using non-linear regression analysis. Convert the IC_{50} value to a K_i

(inhibition constant) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

Animal Model: Opioid Self-Administration

Animal models of drug self-administration are crucial for evaluating the anti-addictive potential of compounds like noribogaine.[\[17\]](#)[\[18\]](#)[\[19\]](#)

Apparatus:

- Standard operant conditioning chambers equipped with two levers, a drug infusion pump, and a cue light.

Procedure:

- Catheter Implantation: Rats are surgically implanted with intravenous (IV) catheters into the jugular vein.
- Acquisition of Self-Administration: Following recovery, rats are placed in the operant chambers and trained to press a lever to receive an IV infusion of an opioid (e.g., morphine or heroin). Each infusion is typically paired with a cue (e.g., a light). Training continues until a stable baseline of responding is established.
- Noribogaine Administration: Once a stable baseline is achieved, rats are administered a single dose of noribogaine HCl (e.g., 40 mg/kg, i.p.) or vehicle.[\[7\]](#)
- Post-Treatment Testing: The rats are returned to the operant chambers daily, and their lever-pressing for the opioid is recorded. The effect of noribogaine is assessed by the reduction in opioid self-administration compared to the pre-treatment baseline and the vehicle-treated control group. The duration of this effect is monitored over several days or weeks.

Conclusion

Noribogaine HCl is a pharmacologically complex molecule with significant potential as a therapeutic agent for substance use disorders. Its unique mechanism, involving biased agonism at the kappa-opioid receptor and modulation of neurotrophic factor signaling, distinguishes it from traditional addiction therapies. The data and protocols presented in this

guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic utility and underlying mechanisms of this promising compound. Continued investigation is warranted to fully characterize its safety and efficacy profile for clinical applications.

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